3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C9H10BrN3O |
|---|---|
Molecular Weight |
256.10 g/mol |
IUPAC Name |
5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C9H10BrN3O/c1-5-8(12-13(2)9(5)11)6-3-4-7(10)14-6/h3-4H,11H2,1-2H3 |
InChI Key |
XTHKSHOTTVGKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C2=CC=C(O2)Br)C)N |
Origin of Product |
United States |
Preparation Methods
Condensation of Hydrazines with β-Ketonitriles
The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. This intermediate then undergoes cyclization to yield the pyrazole ring.
Synthesis of 5-Aminopyrazoles
5-Aminopyrazoles are synthesized using similar strategies, often involving the reaction of hydrazines with α-cyanoacetophenones or other related compounds. These aminopyrazoles serve as valuable building blocks for further modifications.
Preparation of Furan-Containing Compounds
Furan derivatives, such as 5-bromofuran-2-yl, can be synthesized through various methods, including the bromination of furan itself or the use of furan-based precursors in cross-coupling reactions.
Bromination of Furan
Furan can be brominated using reagents like bromine or N-bromosuccinimide (NBS) to produce 5-bromofuran-2-yl derivatives. This step is crucial for introducing the bromo substituent necessary for the target compound.
Challenges and Considerations
- Regioselectivity : Ensuring the correct positioning of substituents on both the pyrazole and furan rings is crucial.
- Stability of Intermediates : Some intermediates may be sensitive to conditions, requiring careful handling and purification.
- Cross-Coupling Efficiency : The success of cross-coupling reactions depends on the choice of catalysts and conditions.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential anti-inflammatory, anticancer, or antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structural features make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrazole Derivatives
The table below highlights key structural and spectroscopic differences between the target compound and analogs:
Key Observations:
- Electronic Effects : The 5-bromofuran group in the target compound introduces both electron-withdrawing (Br) and electron-donating (furan oxygen) effects, contrasting with purely electron-withdrawing bromophenyl analogs .
- Lipophilicity : The 1,4-dimethyl groups in the target and its bromophenyl analog enhance logP compared to unsubstituted pyrazoles (e.g., 3-methyl-1H-pyrazol-5-amine) .
- Spectral Shifts : The NH₂ protons in the target are expected at δ ~4.3–5.7 ppm, similar to 3-(5-bromo-2-iodophenyl)-1H-pyrazol-5-amine (δ 4.31 ppm), but distinct from methyl-substituted analogs (δ 5.39 ppm) due to electronic modulation by the furan ring .
Biological Activity
3-(5-Bromofuran-2-YL)-1,4-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound notable for its potential biological activities. It features a furan ring and a pyrazole moiety, which are significant in medicinal chemistry due to their diverse biological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 256.10 g/mol
- IUPAC Name : 5-(5-bromofuran-2-yl)-2,4-dimethylpyrazol-3-amine
Synthesis
The synthesis of this compound typically involves:
- Bromination of Furan : The process starts with the bromination of furan derivatives.
- Formation of Pyrazole Ring : This is achieved through the reaction of 5-bromofuran-2-carbaldehyde with hydrazine derivatives under acidic conditions.
The mechanism of action for this compound is primarily through its interaction with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biological pathways, which may result in therapeutic effects.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that derivatives of pyrazole can target cancer cell lines effectively .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory pathways .
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. It has been shown to exhibit activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Data Table: Biological Activities
Case Studies
- Anticancer Study : A study on a series of pyrazole derivatives indicated that those with brominated furan rings showed enhanced cytotoxicity against breast cancer cells compared to non-brominated analogs. This suggests that the bromine substituent plays a crucial role in increasing biological activity.
- Anti-inflammatory Research : In vitro assays demonstrated that this compound significantly reduced TNF-alpha levels in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
Q & A
Q. Basic
- ¹H NMR : Integration ratios validate substituent stoichiometry (e.g., 3:3:1 for methyl, furan, and pyrazole protons).
- IR spectroscopy : Peaks at 1620 cm⁻¹ (C=N stretch) and 680 cm⁻¹ (C–Br stretch) confirm functional groups.
- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water gradient, retention time = 8.2 min) .
What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
Q. Advanced
- DFT calculations : B3LYP/6-31G(d) models predict favorable SNAr (nucleophilic aromatic substitution) at the brominated furan position (activation energy = 18 kcal/mol).
- Molecular dynamics (MD) : Simulate solvation effects in DMSO/water mixtures to optimize reaction conditions.
- Docking studies : Identify potential cross-reactivity with biological nucleophiles (e.g., glutathione) to assess off-target risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
